

Technical Guide: Physicochemical Properties of 2-Chloro-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylpyridine-3-carbonitrile

Cat. No.: B1355596

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Introduction

2-Chloro-4-methylpyridine-3-carbonitrile, also known as 2-chloro-4-methylnicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methyl, and cyano groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its characterization.

Molecular and Physicochemical Properties

A summary of the key physical and chemical properties of **2-Chloro-4-methylpyridine-3-carbonitrile** is presented below. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as such.

Table 1: General and Chemical Properties

Property	Value	Source(s)
Chemical Name	2-Chloro-4-methylpyridine-3-carbonitrile	IUPAC
Synonym(s)	2-chloro-4-methylnicotinonitrile	
CAS Number	65169-38-2	
Molecular Formula	C ₇ H ₅ ClN ₂	[1]
Molecular Weight	152.58 g/mol	[1]
Appearance	Solid, usually white to off-white	[1]

Table 2: Experimentally Determined and Predicted Physical Properties

Property	Value	Remarks	Source(s)
Melting Point	109-110 °C	Experimental	[2]
Boiling Point	286.365 °C at 760 mmHg	Predicted	[3]
Density	1.3±0.1 g/cm ³	Predicted	[3]
Solubility in Water	Low solubility	Qualitative	[1]
Solubility in Organic Solvents	Soluble in dichloromethane, chloroform	Qualitative	[1]
logP (XLogP3)	1.9	Computed	[4]
pKa	Data not available	-	

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **2-Chloro-4-methylpyridine-3-carbonitrile**.

Table 3: Spectroscopic Data

Technique	Data	Source(s)
¹ H NMR (DMSO)	ppm: 2.56 (s, 3H); 7.6 (bs, 1H); 8.56 (m, 1H)	[2]
Infrared (IR) Spectroscopy	Data not available	-
Mass Spectrometry (MS)	Data not available	-

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of a novel compound like **2-Chloro-4-methylpyridine-3-carbonitrile** are provided below. These are general procedures and may require optimization for this specific substance.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

- Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.
- Procedure:
 - A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Method)

For determining the boiling point of a small quantity of liquid, a micro-boiling point method can be employed. This would be relevant if the compound were a liquid at room temperature or for determining its boiling point under reduced pressure.

- Apparatus: Thiele tube or a similar heating bath, thermometer, a small test tube, a capillary tube sealed at one end.
- Procedure:
 - A small amount of the liquid is placed in the small test tube.
 - The capillary tube is placed inside the test tube with the open end downwards.
 - The test tube is attached to the thermometer and immersed in the heating bath.
 - The bath is heated gradually. When the boiling point is reached, a steady stream of bubbles will emerge from the capillary tube.
 - The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is fundamental for further studies.

- Apparatus: Test tubes, vortex mixer, analytical balance.
- Procedure (Qualitative):
 - A small, weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.
 - A known volume of the solvent (e.g., 1 mL of water, ethanol, dichloromethane) is added.
 - The mixture is vortexed for a set period (e.g., 1-2 minutes).
 - Visual inspection determines if the compound has dissolved.
- Procedure (Quantitative):

- A saturated solution of the compound in the solvent of interest is prepared at a specific temperature.
- The solution is allowed to equilibrate, and any undissolved solid is removed by filtration or centrifugation.
- A known volume of the supernatant is carefully removed and the solvent is evaporated to dryness.
- The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/L or mg/mL).

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For a pyridine derivative, the pKa will reflect the basicity of the pyridine nitrogen.

- Apparatus: UV-Vis spectrophotometer or a pH meter with an electrode, standardized acid and base solutions, buffer solutions.
- Procedure (Potentiometric Titration):
 - A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted.
 - The pKa is determined from the pH at the half-equivalence point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

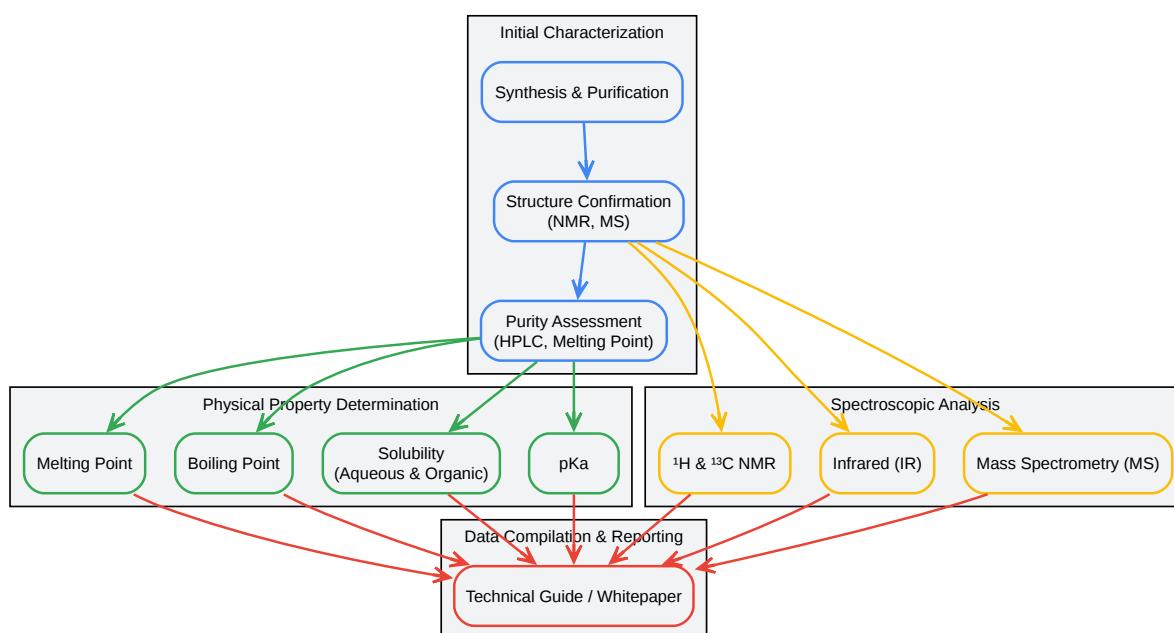
NMR spectroscopy provides detailed information about the molecular structure.

- Apparatus: NMR spectrometer.
- Procedure (^1H and ^{13}C NMR):
 - A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3).
 - The solution is transferred to an NMR tube.
 - The NMR spectra (^1H , ^{13}C , and other relevant nuclei) are acquired.
 - The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like **2-Chloro-4-methylpyridine-3-carbonitrile**.



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Physicochemical Characterization Workflow

Conclusion

This technical guide has consolidated the available physicochemical data for **2-Chloro-4-methylpyridine-3-carbonitrile** and provided standardized protocols for the experimental determination of its key properties. While some experimental data is available, further characterization, particularly for boiling point, quantitative solubility, pKa, and comprehensive spectral analysis (IR and MS), is warranted to establish a complete profile for this compound. The presented workflow offers a systematic approach for researchers to obtain this missing information, which is essential for its effective utilization in drug design and development.

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